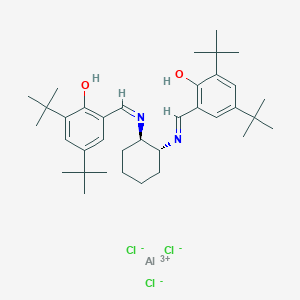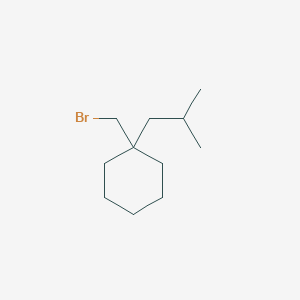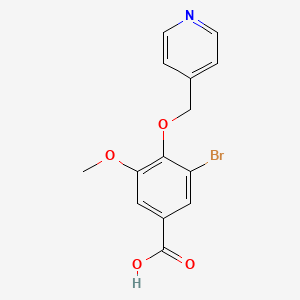![molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6](/img/structure/B13150711.png)
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C13H23NO3SSi. It is primarily used in research and development settings, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate typically involves the reaction of 4-(trimethoxysilyl)benzyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various silyl-substituted derivatives.
Scientific Research Applications
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate involves its ability to form stable bonds with various substrates. The silyl group enhances the compound’s reactivity, allowing it to interact with a wide range of molecular targets. This reactivity is particularly useful in the modification of surfaces and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- [3-(Trimethoxysilyl)propyl]amine
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Trimethoxysilyl)propyl]isocyanate
Uniqueness
Compared to similar compounds, [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate offers unique reactivity due to the presence of both the silyl and carbamodithioate groups. This dual functionality allows for more versatile applications in various fields, including materials science and drug delivery .
Properties
CAS No. |
258352-22-6 |
|---|---|
Molecular Formula |
C15H25NO3S2Si |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
VLMJAIFGXGNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)





![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

